molecular formula C7H7NO2 B6261931 2-[(hydroxyimino)methyl]phenol CAS No. 21013-96-7

2-[(hydroxyimino)methyl]phenol

Cat. No. B6261931
CAS RN: 21013-96-7
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-VMPITWQZSA-N
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Description

Salicylaldoxime, also known as salicylaldehyde oxime, is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde and appears as a crystalline, colorless solid. This compound is notable for its chelating properties, often forming brightly colored coordination complexes with transition metal ions .

Scientific Research Applications

Salicylaldoxime has diverse applications across several fields:

Mechanism of Action

Salicylaldoxime acts primarily through its chelating ability, forming stable complexes with metal ions. This chelation can inhibit metal-catalyzed reactions, which is the basis for its antioxidant and anti-inflammatory properties. In biological systems, it selectively inhibits the interaction between certain immune complexes, thereby preventing immune hemolysis .

Similar Compounds:

Uniqueness: Salicylaldoxime is unique due to its dual functionality as both an oxime and a phenol, which enhances its chelating ability. This makes it particularly effective in forming stable metal complexes, a property that is leveraged in both analytical chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylaldoxime can be synthesized through the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C₆H₄CHO} + \text{NH₂OH} \rightarrow \text{C₆H₄CH=NOH} + \text{H₂O} ] The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of salicylaldoxime involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: Salicylaldoxime can undergo oxidation to form salicylic acid.

    Reduction: It can be reduced to salicylamine.

    Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles in the presence of a catalyst.

Major Products:

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHZIZPTZTNCU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylaldoxime
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CAS RN

94-67-7, 21013-96-7
Record name Salicylaldoxime
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Record name Benzaldehyde, 2-hydroxy-, oxime
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Record name Salicylaldehyde oxime
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Record name SALICYLALDOXIME
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